![molecular formula C13H9F3N2O3 B11716002 Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate CAS No. 2006277-05-8](/img/structure/B11716002.png)
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat ist eine chemische Verbindung mit der Summenformel C13H9F3N2O3 und einem Molekulargewicht von 298,22 g/mol . Diese Verbindung ist durch das Vorhandensein einer Trifluormethoxygruppe gekennzeichnet, die an einen Phenylring gebunden ist, der wiederum mit einem Pyrimidinring mit einer Carboxylatestergruppe verbunden ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat erfolgt in der Regel über die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen . Das allgemeine Verfahren umfasst die Reaktion eines Boronsäurederivats mit einem halogenierten Pyrimidin in Gegenwart eines Palladiumkatalysators und einer Base. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Toluol bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, der Einsatz von kontinuierlichen Strömungsreaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie, werden wahrscheinlich eingesetzt, um hohe Ausbeuten und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure includes the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Trifluormethoxygruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Kupplungsreaktionen: Die Verbindung kann an weiteren Kupplungsreaktionen beteiligt sein, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Kupplungsreaktionen eingesetzt.
Basen: Wie Kaliumcarbonat oder Natriumhydroxid, die zur Deprotonierung von Zwischenprodukten verwendet werden.
Lösungsmittel: Organische Lösungsmittel wie Ethanol, Toluol oder Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Kupplungsreaktionen zu Biarylverbindungen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Studien zeigen seine potenziellen neuroprotektiven und antineuroinflammatorischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es den NF-kB-Entzündungsweg hemmt und die Expression von Endoplasmatischen-Retikulum-Stressmarkern reduziert . Diese Aktionen tragen zu seinen neuroprotektiven und entzündungshemmenden Wirkungen bei.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Methyl-2-[4-(Trifluormethoxy)phenyl]pyrimidin-4-carboxylat ist einzigartig durch das Vorhandensein der Trifluormethoxygruppe, die ihm einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich in der medizinischen Chemie für die Entwicklung von Medikamenten mit spezifischen biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
2006277-05-8 |
|---|---|
Molekularformel |
C13H9F3N2O3 |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 |
InChI-Schlüssel |
SDJZACFSBZHDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


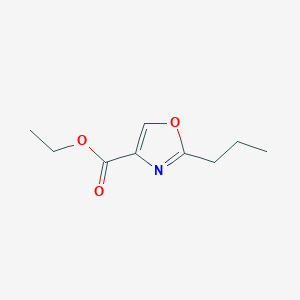
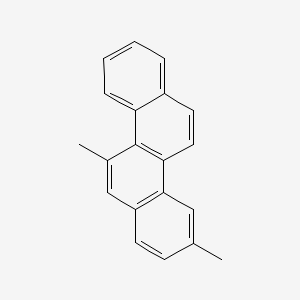
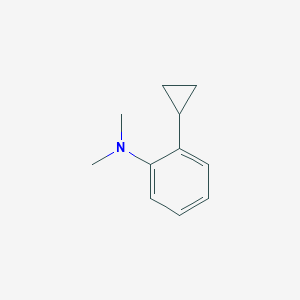
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
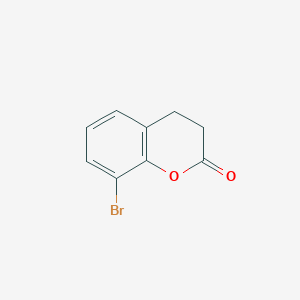
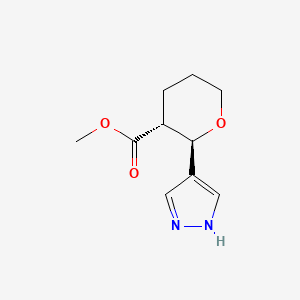
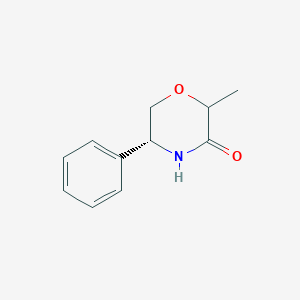
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
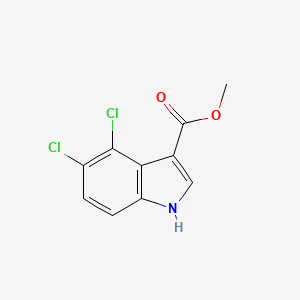
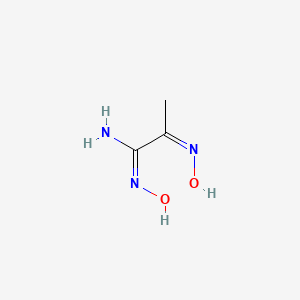
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
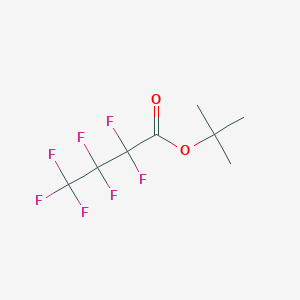
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
